4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034222-59-6
VCID: VC6265629
InChI: InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20)
SMILES: CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 2034222-59-6

Cat. No.: VC6265629

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4

* For research use only. Not for human or veterinary use.

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide - 2034222-59-6

Specification

CAS No. 2034222-59-6
Molecular Formula C15H18N4O2S
Molecular Weight 318.4
IUPAC Name 4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20)
Standard InChI Key JGABLYCLRPADDD-HAQNSBGRSA-N
SMILES CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C₁₅H₁₈N₄O₂S and a molecular weight of 318.4 g/mol . Its IUPAC name reflects the trans-configuration (1r,4r) of the cyclohexyl ring, which is critical for its three-dimensional conformation and interaction with biological targets. The structure comprises:

  • A 1,2,3-thiadiazole core substituted with a methyl group at position 4.

  • A carboxamide group at position 5, linked to a trans-4-(pyridin-2-yloxy)cyclohexyl moiety.

Stereochemical Considerations

The (1r,4r) configuration ensures the pyridinyloxy and carboxamide groups occupy equatorial positions on the cyclohexyl ring, minimizing steric hindrance and optimizing binding affinity . Computational models from PubChem confirm this geometry, with the thiadiazole ring adopting a planar conformation .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core followed by functionalization. Key steps include:

  • Cyclohexyl Intermediate Preparation: Trans-4-(pyridin-2-yloxy)cyclohexanamine is synthesized via nucleophilic substitution between pyridin-2-ol and a trans-1,4-diaminocyclohexane derivative .

  • Thiadiazole Formation: A 1,2,3-thiadiazole-5-carboxylic acid derivative is coupled to the cyclohexyl intermediate using carbodiimide-mediated amidation.

Reaction conditions (e.g., temperature, pH) are tightly controlled to maximize yield and purity, though specific details remain proprietary.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): Purity exceeds 95% in commercial samples .

  • Mass Spectrometry (MS): Molecular ion peak observed at m/z = 318.4 [M+H]⁺ .

Physicochemical Properties and Stability

PropertyValue/DescriptionSource
Molecular Weight318.4 g/mol
SolubilityLow in water; soluble in DMSO
Storage-20°C, inert atmosphere
StabilityStable under dry conditions

Comparative Analysis with Analogous Thiadiazoles

CompoundMolecular TargetBiological ActivitySource
CB-839GlutaminaseAnticancer (breast, lung)
CPDTUnknownAntiproliferative (multiple cancers)
NSC763968TubulinApoptosis induction

This compound’s carboxamide and pyridinyloxy groups differentiate it from simpler thiadiazoles, potentially enhancing target selectivity .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., bioavailability).

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution of the pyridinyloxy or cyclohexyl groups could elucidate key pharmacophores .

Pharmacological Screening

Preliminary in vitro assays are needed to evaluate:

  • Cytotoxicity across cancer cell lines.

  • Inhibition of specific enzymes (e.g., kinases, proteases).

Future Directions

  • Mechanistic Studies: Identify primary biological targets via proteomic profiling.

  • Preclinical Development: Assess pharmacokinetics and toxicity in animal models.

  • Analog Synthesis: Explore derivatives with improved solubility or potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator